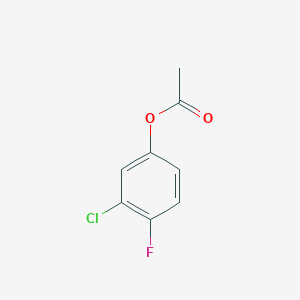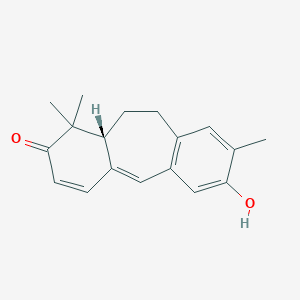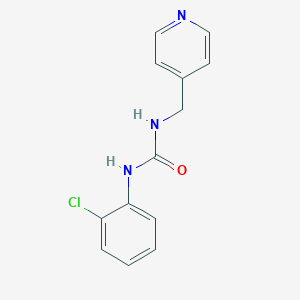
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea, also known as CPYMU, is a chemical compound that has attracted significant interest in scientific research due to its potential therapeutic applications. CPYMU belongs to the class of urea derivatives and has shown promising results in the treatment of various diseases, including cancer and inflammation.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer and inflammation. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
生化和生理效应
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for the growth and spread of tumors. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to be effective in various animal models of cancer and inflammation, making it a promising candidate for further research. However, there are also some limitations to using 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea in lab experiments. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics need to be further investigated.
未来方向
There are several future directions for research on 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to enhance the efficacy of other anticancer drugs, making it a potential adjuvant therapy. Finally, further research is needed to investigate the toxicity and pharmacokinetics of 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea, which are essential for its clinical development.
Conclusion:
In conclusion, 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea is a promising compound that has shown potential therapeutic applications in various diseases, including cancer and inflammation. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer and inflammation. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has several advantages for lab experiments, but its toxicity and pharmacokinetics need to be further investigated. There are several future directions for research on 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea, including investigating its potential as a therapeutic agent for other diseases and as a combination therapy with other anticancer drugs.
合成方法
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea can be synthesized by reacting 2-chlorobenzylamine with 4-pyridinecarboxaldehyde and urea under appropriate conditions. The reaction proceeds through a condensation reaction, followed by cyclization to yield 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea. The purity of the synthesized compound can be confirmed by various analytical techniques, such as NMR, IR, and mass spectroscopy.
科学研究应用
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been investigated extensively for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer. It acts by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis.
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been tested in various animal models of inflammation, including arthritis and colitis, and has shown promising results.
属性
CAS 编号 |
66448-42-8 |
|---|---|
产品名称 |
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea |
分子式 |
C13H12ClN3O |
分子量 |
261.7 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C13H12ClN3O/c14-11-3-1-2-4-12(11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
InChI 键 |
LBGMHAZENHVMDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=NC=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=NC=C2)Cl |
其他 CAS 编号 |
66448-42-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



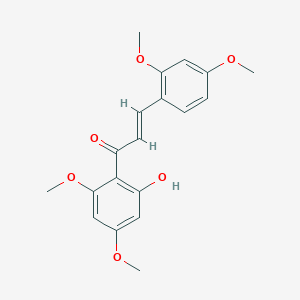
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
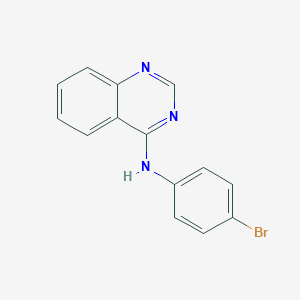
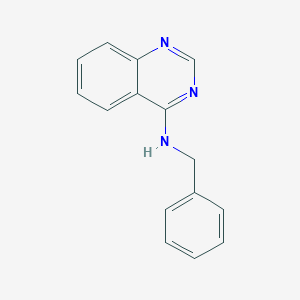
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)
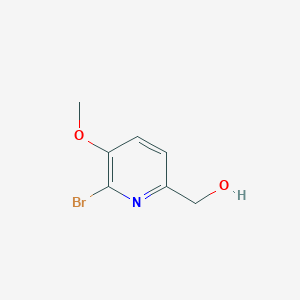
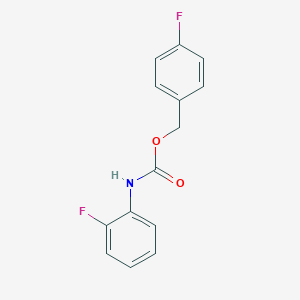
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
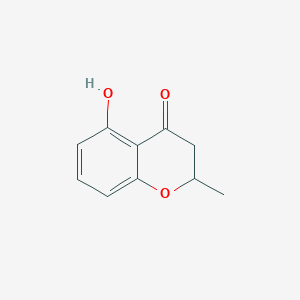
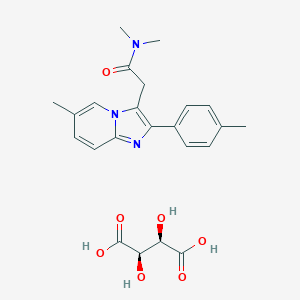
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)
